H-MET-TRP-TYR-ARG-PRO-ASP-LEU-ASP-GLU-ARG-LYS-GLN-GLN-LYS-ARG-GLU-OH
H-MET-TRP-TYR-ARG-PRO-ASP-LEU-ASP-GLU-ARG-LYS-GLN-GLN-LYS-ARG-GLU-OH
Brand Name:
Vulcanchem
CAS No.:
154938-34-8
VCID:
VC0116302
InChI:
InChI=1S/C94H148N30O28S/c1-48(2)42-64(120-88(148)68(47-75(134)135)123-89(149)69-21-13-40-124(69)90(150)62(20-12-39-108-94(104)105)117-85(145)65(43-49-22-24-52(125)25-23-49)121-86(146)66(119-76(136)53(97)34-41-153-3)45-51-44-50-14-4-5-15-54(50)109-51)84(144)122-67(46-74(132)133)87(147)116-61(28-32-72(128)129)83(143)113-57(18-10-37-106-92(100)101)79(139)110-56(17-7-9-36-96)78(138)114-60(27-31-71(99)127)82(142)115-59(26-30-70(98)126)81(141)111-55(16-6-8-35-95)77(137)112-58(19-11-38-107-93(102)103)80(140)118-63(91(151)152)29-33-73(130)131/h4-5,14-15,22-25,44,48,53,55-69,109,125H,6-13,16-21,26-43,45-47,95-97H2,1-3H3,(H2,98,126)(H2,99,127)(H,110,139)(H,111,141)(H,112,137)(H,113,143)(H,114,138)(H,115,142)(H,116,147)(H,117,145)(H,118,140)(H,119,136)(H,120,148)(H,121,146)(H,122,144)(H,123,149)(H,128,129)(H,130,131)(H,132,133)(H,134,135)(H,151,152)(H4,100,101,106)(H4,102,103,107)(H4,104,105,108)
SMILES:
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC4=CC=CC=C4N3)NC(=O)C(CCSC)N
Molecular Formula:
C94H148N30O28S
Molecular Weight:
2178.43
H-MET-TRP-TYR-ARG-PRO-ASP-LEU-ASP-GLU-ARG-LYS-GLN-GLN-LYS-ARG-GLU-OH
CAS No.: 154938-34-8
Main Products
VCID: VC0116302
Molecular Formula: C94H148N30O28S
Molecular Weight: 2178.43
CAS No. | 154938-34-8 |
---|---|
Product Name | H-MET-TRP-TYR-ARG-PRO-ASP-LEU-ASP-GLU-ARG-LYS-GLN-GLN-LYS-ARG-GLU-OH |
Molecular Formula | C94H148N30O28S |
Molecular Weight | 2178.43 |
IUPAC Name | 2-[[2-[[6-amino-2-[[5-amino-2-[[5-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-3-(1H-indol-2-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]pentanedioic acid |
Standard InChI | InChI=1S/C94H148N30O28S/c1-48(2)42-64(120-88(148)68(47-75(134)135)123-89(149)69-21-13-40-124(69)90(150)62(20-12-39-108-94(104)105)117-85(145)65(43-49-22-24-52(125)25-23-49)121-86(146)66(119-76(136)53(97)34-41-153-3)45-51-44-50-14-4-5-15-54(50)109-51)84(144)122-67(46-74(132)133)87(147)116-61(28-32-72(128)129)83(143)113-57(18-10-37-106-92(100)101)79(139)110-56(17-7-9-36-96)78(138)114-60(27-31-71(99)127)82(142)115-59(26-30-70(98)126)81(141)111-55(16-6-8-35-95)77(137)112-58(19-11-38-107-93(102)103)80(140)118-63(91(151)152)29-33-73(130)131/h4-5,14-15,22-25,44,48,53,55-69,109,125H,6-13,16-21,26-43,45-47,95-97H2,1-3H3,(H2,98,126)(H2,99,127)(H,110,139)(H,111,141)(H,112,137)(H,113,143)(H,114,138)(H,115,142)(H,116,147)(H,117,145)(H,118,140)(H,119,136)(H,120,148)(H,121,146)(H,122,144)(H,123,149)(H,128,129)(H,130,131)(H,132,133)(H,134,135)(H,151,152)(H4,100,101,106)(H4,102,103,107)(H4,104,105,108) |
SMILES | CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC4=CC=CC=C4N3)NC(=O)C(CCSC)N |
PubChem Compound | 155886575 |
Last Modified | Nov 14 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume